molecular formula C14H20ClN3O B10902074 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10902074
M. Wt: 281.78 g/mol
InChI Key: GSTFQWLNIYQGBC-UHFFFAOYSA-N
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Description

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure includes a bicyclo[2.2.1]heptane moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Chlorination and methylation:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-methyl-2-thiophenecarboxamide
  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,4-dinitrobenzamide

Uniqueness

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of a bicyclic structure with a pyrazole ring and a carboxamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-chloro-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H20ClN3O/c1-8(11-6-9-3-4-10(11)5-9)17-14(19)13-12(15)7-16-18(13)2/h7-11H,3-6H2,1-2H3,(H,17,19)

InChI Key

GSTFQWLNIYQGBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=C(C=NN3C)Cl

Origin of Product

United States

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